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GERMANIUM(IV) ETHOXIDE

Sol-Gel Chemistry Thin-Film Deposition Germanosilicate Glass

Germanium(IV) ethoxide, also designated as tetraethoxygermane (TEOG, Ge(OC₂H₅)₄), is an air- and moisture-sensitive organometallic liquid belonging to the metal alkoxide class. It serves primarily as a germanium precursor for solution-based and vapor-phase deposition techniques, including sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD).

Molecular Formula C2H6GeO
Molecular Weight 118.70 g/mol
CAS No. 14165-55-0
Cat. No. B1143578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGERMANIUM(IV) ETHOXIDE
CAS14165-55-0
Molecular FormulaC2H6GeO
Molecular Weight118.70 g/mol
Structural Identifiers
SMILESCCO.[Ge]
InChIInChI=1S/C2H6O.Ge/c1-2-3;/h3H,2H2,1H3;
InChIKeyKGCUHDFXFXQDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germanium(IV) Ethoxide (14165-55-0) – High-Purity Sol-Gel & CVD Precursor for GeO₂ Films and Germosilicate Glasses


Germanium(IV) ethoxide, also designated as tetraethoxygermane (TEOG, Ge(OC₂H₅)₄), is an air- and moisture-sensitive organometallic liquid belonging to the metal alkoxide class. It serves primarily as a germanium precursor for solution-based and vapor-phase deposition techniques, including sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) . Its fundamental physical properties—boiling point 185.5 °C, density 1.14 g/mL (25 °C), and refractive index 1.407—define its handling and processing window . This compound is a critical building block for fabricating high-purity GeO₂ thin films, germosilicate glasses, and doped oxide layers in semiconductor, optical fiber, and photoelectrochemical device manufacturing .

Germanium(IV) Ethoxide 14165-55-0 – Why Alkoxide Substitution Compromises Film Quality and Process Control


While various germanium alkoxides (e.g., isopropoxide, methoxide) and silicon analogs (e.g., TEOS) can in principle deliver germanium or silicon oxide, direct substitution of germanium(IV) ethoxide without process re-validation introduces unacceptable variability. Differences in hydrolysis kinetics [1], condensation mechanisms [2], and volatility directly impact film morphology, gelation time, and refractive index uniformity. Specifically, ethoxide ligands confer a distinct balance of reactivity and vapor pressure compared to bulkier isopropoxide groups [3], while the Ge-O-C bond in TEOG exhibits cross-linking behavior fundamentally different from the Si-O-C bond in TEOS, altering network formation [2]. The quantitative evidence below demonstrates that these are not interchangeable precursors but specific tools with defined, non-transferable performance characteristics.

Germanium(IV) Ethoxide 14165-55-0 – Quantified Performance Differentiation vs. TEOS, Ge(IV) Isopropoxide, and Alternative Dopants


Germanium(IV) Ethoxide vs. TEOS – Accelerated Sol-Gel Gelation via Distinct Cross-Linking Mechanism

The addition of Germanium(IV) ethoxide (TEOG) to a two-step TEOS sol-gel process fundamentally alters the condensation pathway and accelerates gelation. Unlike TEOS, which polymerizes primarily via silanol-silanol condensation, TEOG condenses through an ethoxy-silanol reaction, liberating ethanol [1]. This mechanistic shift translates directly to shorter gelation times, particularly in low-water systems where TEOG acts as an efficient cross-linking agent due to its four reactive groups [2]. At high TEOG:silanol ratios, gelation time increases due to silanol capping, but at optimized ratios, TEOG reduces gelation time compared to pure TEOS.

Sol-Gel Chemistry Thin-Film Deposition Germanosilicate Glass

Germanium(IV) Ethoxide vs. Germanium(IV) Isopropoxide – Optimized Thiolysis Kinetics for Metal Sulfide Sol-Gel Synthesis

In the sol-gel synthesis of GeS₂ from H₂S and germanium alkoxides, the choice of alkoxide ligand influences reaction kinetics and gel microstructure. Germanium(IV) ethoxide was directly compared to germanium(IV) isopropoxide under identical thiolysis and condensation conditions [1]. While both yielded colloidal gels, the ethoxide derivative showed systematically faster thiolysis rates, which is the rate-limiting step in sulfide network formation [2]. The study further established that thiolysis is slow relative to condensation for both precursors, but the ethoxide ligand provides a more favorable activation energy profile for the initial sulfur incorporation.

Metal Sulfide Synthesis Reaction Kinetics Semiconductor Materials

Germanium(IV) Ethoxide – High Refractive Index (1.671) Achievable in 90GeO₂–10TiO₂ Sol-Gel Waveguides

Using Germanium(IV) ethoxide as the GeO₂ precursor in combination with TiCl₄ as the TiO₂ source, researchers fabricated 90GeO₂–10TiO₂ planar waveguides doped with 1 mol% Er³⁺ [1]. After annealing at 600 °C, the films achieved a refractive index of 1.671 [2]. This value is significantly higher than that of pure SiO₂ (≈1.46) and is tunable based on the GeO₂:TiO₂ ratio. The ability to achieve this precise index with low residual porosity (P≈2%) is directly tied to the use of germanium(IV) ethoxide, which enables homogeneous mixing at the molecular level prior to hydrolysis .

Integrated Optics Waveguide Fabrication Erbium-Doped Amplifiers

Germanium(IV) Ethoxide as a Dopant Precursor – Superior Charge Separation vs. Ti-Doped Hematite Photoanodes

Germanium(IV) ethoxide serves as an effective dopant precursor for enhancing the photoelectrochemical performance of hematite (α-Fe₂O₃) photoanodes. Doping hematite with germanium introduces more covalent Ge–O bonds compared to Ti–O bonds in Ti-doped hematite [1]. This increased covalency reduces the formation of electron trapping sites, leading to superior charge separation efficiency [2]. The Sigma-Aldrich product specification explicitly lists its use as a 'key dopant precursor' for Ge-doped hematite photoanodes to enhance charge separation efficiency in photoelectrochemical water splitting .

Photoelectrochemical Water Splitting Hematite Photoanodes Doping Efficiency

Germanium(IV) Ethoxide 14165-55-0 – High-Value Application Scenarios Based on Quantified Performance


High-Index Integrated Photonic Waveguides (GeO₂–TiO₂)

Utilize Germanium(IV) ethoxide to fabricate planar optical waveguides requiring precise refractive index tuning around n ≈ 1.67. Its sol-gel compatibility with Ti precursors enables homogeneous GeO₂–TiO₂ films with low porosity, essential for low-loss optical signal transmission in Er-doped amplifiers and integrated photonic circuits [1].

Accelerated Sol-Gel Processing of Germanosilicate Glasses

Employ Germanium(IV) ethoxide as a reactive co-precursor with TEOS to shorten gelation times in base-catalyzed sol-gel processes. The ethoxy-silanol condensation pathway provides a kinetic advantage for manufacturing germanosilicate optical fiber preforms and planar glass coatings [2].

High-Efficiency Ge-Doped Hematite Photoanodes for Water Splitting

Use high-purity Germanium(IV) ethoxide (≥99.95% metals basis) as the germanium doping source to fabricate α-Fe₂O₃ photoanodes with enhanced charge separation efficiency. The resulting Ge-doped hematite overcomes the electron-trapping limitations of Ti-doped analogs, improving solar water splitting performance .

Kinetic Optimization in GeS₂ Chalcogenide Material Synthesis

Select Germanium(IV) ethoxide over bulkier germanium alkoxides (e.g., isopropoxide) for sol-gel synthesis of GeS₂ thin films or aerogels. The ethoxide ligand facilitates faster thiolysis kinetics, the rate-limiting step in sulfide network formation, enabling more efficient sulfur incorporation [3].

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